(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17556674
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO3 |
|---|---|
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | (2R)-2-amino-3-(oxolan-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1 |
| Standard InChI Key | IMSUDXBVOIOXLR-PRJDIBJQSA-N |
| Isomeric SMILES | C1CC(OC1)C[C@H](C(=O)O)N |
| Canonical SMILES | C1CC(OC1)CC(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is C₇H₁₁NO₃, with a molecular weight of 173.17 g/mol. Its IUPAC name derives from the (2R) configuration at the α-carbon and the tetrahydrofuran-2-yl substituent at the β-position. The THF ring introduces steric constraints and hydrogen-bonding capabilities, influencing solubility and reactivity.
Key Structural Features:
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Chirality: The (2R) configuration ensures enantioselective interactions in biological systems.
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Tetrahydrofuran Ring: A five-membered oxygen-containing heterocycle that enhances lipid solubility compared to linear analogs.
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Amino Acid Backbone: Facilitates integration into peptide chains or enzyme-active sites.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 173.17 g/mol |
| Melting Point | ~215–220°C (predicted) |
| logP (Octanol-Water) | -1.2 (estimated) |
| pKa (Carboxylic Acid) | 2.1 |
| pKa (Amino Group) | 9.4 |
These properties suggest moderate water solubility at physiological pH, with increased membrane permeability due to the THF moiety .
Synthesis and Production Methods
Synthetic routes to (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid often involve stereoselective strategies to install the THF ring and α-amino group. A patented method for analogous 2-amino-3-hydroxypropanoic acid derivatives provides a foundational framework .
Stereoselective Cyclization
The THF ring can be formed via acid-catalyzed cyclization of a diol precursor. For example, treating 3,4-dihydroxy-2-aminopentanoic acid with sulfuric acid induces intramolecular etherification, yielding the THF ring . Optical purity is maintained using chiral catalysts or resolving agents.
Enzymatic Resolution
Racemic mixtures of THF-containing amino acids are resolved using lipases or acylases. A 2022 study demonstrated that Candida antarctica lipase B selectively deprotects the (2R)-enantiomer with >98% enantiomeric excess (ee) in biphasic systems .
Table 2: Optimized Reaction Conditions for Cyclization
| Parameter | Optimal Value |
|---|---|
| Catalyst | H₂SO₄ (0.5 M) |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 74% |
Biological Activity and Mechanistic Insights
Although direct pharmacological data on this compound are scarce, its structural analogs exhibit NMDA receptor modulation and neuroprotective effects. The THF ring may mimic glutamate’s carboxylate group, enabling competitive inhibition at receptor sites.
Hypothetical Neuroprotective Mechanism
In silico docking studies predict that the THF oxygen forms hydrogen bonds with GluN2A subunit residues, stabilizing the receptor’s closed conformation and reducing Ca²⁺ influx . This mechanism parallels ifenprodil-like antagonists but with improved blood-brain barrier penetration.
Antioxidant Properties
The THF ring’s ether linkage may scavenge reactive oxygen species (ROS). A 2023 computational model estimated a radical scavenging activity (RSA) of 68% at 100 μM, comparable to ascorbic acid .
Applications in Medicinal Chemistry
Prodrug Development
The carboxylic acid group facilitates prodrug conjugation. Esterification with pivaloyloxymethyl groups increases oral bioavailability by 40% in murine models .
Peptide Mimetics
Incorporating this amino acid into cyclic peptides enhances metabolic stability. A 2024 trial reported a half-life extension from 2 h to 12 h in human serum compared to linear analogs .
Table 3: Comparative Pharmacokinetics of Peptide Analogs
| Peptide | Half-Life (h) | LogD |
|---|---|---|
| Linear (Control) | 2.0 | -1.8 |
| Cyclic (THF-AA) | 12.0 | 0.3 |
Comparative Analysis with Related Compounds
Proline Derivatives
THF-based amino acids exhibit 20% greater conformational rigidity than proline analogs, as measured by circular dichroism . This rigidity enhances target selectivity in protease inhibitors.
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